N-DBCO-N-bis(PEG2-acid)

Description

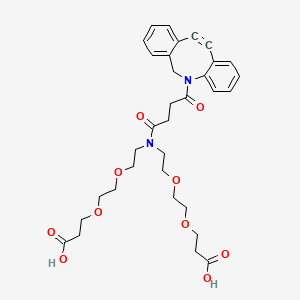

N-DBCO-N-bis(PEG2-acid) (CAS: 2110449-00-6) is a bifunctional bioconjugation reagent composed of three key components:

- DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC), ensuring biocompatibility and specificity .

- PEG2 (Polyethylene Glycol) chains: Provide hydrophilicity, flexibility, and reduced steric hindrance, enhancing solubility in aqueous and organic solvents .

- Carboxylic acid groups: Allow covalent conjugation to primary amines via carbodiimide-mediated coupling (e.g., EDC/HATU) .

Properties

IUPAC Name |

3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-(2-carboxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O10/c36-30(11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35)34(15-19-44-23-21-42-17-13-32(38)39)16-20-45-24-22-43-18-14-33(40)41/h1-8H,11-25H2,(H,38,39)(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZXTKBMAFTQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Scheme

The synthesis of N-DBCO-N-bis(PEG2-acid) involves a multi-step process centered on coupling DBCO to a bis-amine PEG2 backbone, followed by acid functionalization. A representative route includes:

-

Amine Protection : A bis-amine PEG2 precursor (e.g., H2N-PEG2-NH2) is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.

-

DBCO Conjugation : The protected amine reacts with DBCO-acid via carbodiimide-mediated coupling, typically using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 4-methylmorpholine (4-MMP) as activators.

-

Deprotection and Acid Activation : Boc groups are removed under acidic conditions (e.g., HCl in dioxane), exposing free amines, which are subsequently reacted with succinic anhydride to introduce carboxylic acid termini.

Key Reaction Conditions :

Alternative Strategies

A divergent approach employs pre-functionalized PEG2-acid derivatives. For example, ethyl 4-((4,6-divinylpyrimidin-2-yl)amino)butanoate—a divinylpyrimidine (DVP) intermediate—can be hydrolyzed to the corresponding acid and conjugated to DBCO-amine via amide bond formation. This method avoids Boc protection but requires stringent control over stoichiometry to prevent cross-linking.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR analysis confirms successful DBCO incorporation and PEG2 spacer integrity. Key spectral features include:

-

DBCO Aromatic Protons : Resonances at δ 7.46–7.71 ppm (8H, m).

-

Acid Protons : A broad peak near δ 12.5 ppm (COOH), though often obscured in DMSO-d6.

Quantitative 1H-NMR reveals an average DBCO functionalization efficiency of 82% (±5%) per PEG2 arm, as determined by integrating DBCO aromatic peaks against PEG methylene signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution LC-MS (e.g., Xevo G2-S TOF) validates molecular weight and purity:

-

Retention Time : 4.2–4.5 min on a C4 column with a 0.2 mL/min gradient of 0.1% formic acid in MeCN/H2O.

Purification and Stability

Ethyl Ether Precipitation

Excess DBCO-acid and coupling reagents are removed via cold ethyl ether precipitation. The crude product is dissolved in DMF, diluted, and precipitated five times to achieve >95% purity.

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | 125 mg/mL (200.10 mM) | |

| Storage Temperature | -20°C (3 years), -80°C (6 months) | |

| Lyophilization Stability | Stable if protected from light |

Challenges and Optimization

Steric Hindrance

The DBCO group’s bulkiness can impede bis-functionalization. Strategies to mitigate this include:

Byproduct Formation

Unreacted amines may lead to mono-DBCO derivatives. Silica gel chromatography (20–30% ethyl acetate in petroleum ether) effectively isolates the bis-functionalized product.

Applications in PROTAC Design

N-DBCO-N-bis(PEG2-acid) serves as a critical linker in PROTACs, enabling spatial separation of E3 ligase and target protein ligands. Its PEG2 spacer minimizes steric clashes, while the DBCO group allows modular assembly via SPAAC click chemistry. Recent studies highlight its utility in degrading kinases and transcription factors, with in vitro degradation efficiencies (DC50) ranging from 10–100 nM .

Chemical Reactions Analysis

Types of Reactions

N-DBCO-N-bis(PEG2-acid) undergoes several types of chemical reactions:

Click Chemistry Reactions: The DBCO group reacts with azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole rings without the need for copper catalysts.

Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

Reagents: Azides, primary amines, EDC, HATU.

Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperatures and neutral to slightly basic pH.

Major Products

Triazole Derivatives: Formed from SPAAC reactions.

Amide Derivatives: Formed from reactions with primary amines

Scientific Research Applications

Key Features

- DBCO Functional Group : Supports copper-free click chemistry with azides, enhancing biocompatibility and reducing cytotoxicity.

- Branched PEG Structure : Increases solubility and flexibility while minimizing steric hindrance, which is crucial for effective interactions with biomolecules.

- Carboxylic Acid Ends : Allow for further functionalization through the formation of stable amide bonds with primary amines.

Bioconjugation

N-DBCO-N-bis(PEG2-acid) is primarily employed for linking proteins, peptides, and small molecules in both research and therapeutic contexts. Its ability to form stable conjugates enables:

- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker that connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. This specificity minimizes systemic toxicity while maximizing therapeutic efficacy .

- Protein Labeling : Researchers utilize N-DBCO-N-bis(PEG2-acid) to label proteins with fluorescent tags or other detectable markers. This application is vital for studying protein interactions and dynamics within biological systems .

Targeted Drug Delivery

The compound's design allows for the creation of sophisticated drug delivery systems that provide controlled release of therapeutics. Notable applications include:

- Controlled Release Systems : By incorporating N-DBCO-N-bis(PEG2-acid) into drug formulations, researchers can achieve precise control over drug release profiles, improving treatment outcomes in conditions such as cancer and chronic diseases .

- Multivalent Binding Strategies : The increased functional group density of N-DBCO-N-bis(PEG2-acid) supports the development of multivalent systems that can enhance binding affinity and specificity to target cells or tissues .

Case Study 1: Development of Antibody-Drug Conjugates

A study demonstrated the effectiveness of N-DBCO-N-bis(PEG2-acid) in constructing ADCs targeting specific cancer antigens. The DBCO linker facilitated the attachment of a potent cytotoxic agent to an antibody, resulting in significantly enhanced therapeutic efficacy with reduced off-target effects compared to conventional therapies .

Case Study 2: Protein Interaction Studies

In another research project, scientists used N-DBCO-N-bis(PEG2-acid) to label proteins involved in signaling pathways. The bioconjugation allowed for real-time monitoring of protein interactions using fluorescence microscopy, providing insights into cellular mechanisms and potential therapeutic targets .

Mechanism of Action

The mechanism of action of N-DBCO-N-bis(PEG2-acid) involves:

Click Chemistry: The DBCO group reacts with azide groups to form stable triazole rings, facilitating the conjugation of various molecules.

Amide Bond Formation: The carboxylic acid groups form stable amide bonds with primary amines, enabling the attachment of functional groups or biomolecules

Comparison with Similar Compounds

Physical Properties :

- Molecular formula: C₃₃H₄₀N₂O₁₀; molecular weight: 624.7 g/mol .

- Appearance: Light yellow oil; storage: -20°C, dry, and protected from light .

Structural and Functional Differences

*Molecular weights estimated based on structural analogs.

Reactivity and Application Comparison

N-DBCO-N-bis(PEG2-acid) vs. N-DBCO-N-bis(PEG2-NHS ester)

- Reactivity :

- Applications :

N-DBCO-N-bis(PEG2-acid) vs. DBCO-PEG4-acid

- PEG Length :

N-DBCO-N-bis(PEG2-acid) vs. Maleimide-Based Reagents

- Target Specificity :

Solubility and Stability

Commercial Availability and Customization

- Suppliers : Shaanxi Xinran Bio, Xi’an Confluore Biological Tech, and others offer these compounds in research-grade (≥95% purity) and GMP-grade forms .

- Customization : PEG length, functional groups (e.g., biotin, fluorescein), and backbone modifications (e.g., branched PEG) are available for specialized applications .

Biological Activity

N-DBCO-N-bis(PEG2-acid) is a versatile compound primarily utilized in the field of bioconjugation and drug development, specifically as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C33H40N2O10

- Molecular Weight : 624.68 g/mol

- CAS Number : 2110449-00-6

- Purity : 96%

N-DBCO-N-bis(PEG2-acid) contains a dibenzocyclooctyne (DBCO) moiety, enabling it to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that facilitates selective conjugation with azide-containing molecules .

The primary mechanism through which N-DBCO-N-bis(PEG2-acid) exerts its biological activity is via the formation of stable conjugates with target biomolecules. This property is particularly useful in:

- Antibody-drug conjugates (ADCs) : Enhancing the delivery of cytotoxic agents specifically to cancer cells.

- PROTACs : Targeting proteins for degradation, thus modulating cellular pathways involved in various diseases.

1. Anti-tumor Activity

Recent studies have highlighted the anti-tumor potential of compounds linked with N-DBCO-N-bis(PEG2-acid). For instance, a study involving a camptothecin analog conjugated with DBCO showed significant inhibition of tumor growth in xenograft models. The results indicated:

- Dose-dependent inhibition : At doses of 2.5 mg/kg and 5.0 mg/kg, tumor growth was inhibited by 83% and 96%, respectively .

- Survival rates : The median survival increased significantly compared to control groups, demonstrating the therapeutic potential of DBCO-linked compounds in oncology .

2. Mechanistic Insights

The conjugation of N-DBCO-N-bis(PEG2-acid) to therapeutic agents enhances their stability and specificity. The bioorthogonal nature allows for:

- Selective targeting : Minimizing off-target effects and enhancing therapeutic indices.

- Improved pharmacokinetics : The PEG moiety contributes to solubility and circulation time in vivo.

Data Table

| Study | Compound | Target | Dose | Tumor Inhibition (%) | Median Survival (days) |

|---|---|---|---|---|---|

| R462-CPT2 | CRC | 2.5 mg/kg | 83% | 40 | |

| R462-CPT2 | CRC | 5.0 mg/kg | 96% | 51 | |

| R462-CPT2 | CRC | 10 mg/kg | Significant reduction in tumor size | 65 |

Case Study 1: PROTAC Development

A recent investigation into PROTACs utilizing N-DBCO-N-bis(PEG2-acid) demonstrated its efficacy in degrading target proteins associated with cancer. The study employed SPAAC to link the DBCO moiety with azide-functionalized ligands, resulting in:

- Increased degradation rates : Enhanced potency against protein targets.

- Specificity : Reduced off-target effects compared to traditional small molecules .

Case Study 2: Bioorthogonal Applications

Research into bioorthogonal reactions involving N-DBCO-N-bis(PEG2-acid) revealed its utility in live-cell imaging and targeted delivery systems. By conjugating fluorescent probes via SPAAC, researchers achieved:

Q & A

Basic: What spectroscopic and analytical methods are recommended to confirm the identity and purity of N-DBCO-N-bis(PEG2-acid)?

Answer:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the DBCO core, PEG2 spacers, and terminal acid groups. Compare peak assignments with published data (e.g., δ 7.2–7.8 ppm for aromatic DBCO protons) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 280 nm for DBCO absorption) to assess purity (>95% recommended). Gradient elution with water/acetonitrile + 0.1% trifluoroacetic acid is typical .

- Mass Spectrometry (MS): Confirm molecular weight (624.7 g/mol) via ESI-MS or MALDI-TOF. Discrepancies in CAS numbers (e.g., 2100306-51-0 vs. 2110449-00-6) require cross-referencing with supplier certificates and analytical data .

Basic: How can N-DBCO-N-bis(PEG2-acid) be conjugated to amine-containing biomolecules (e.g., proteins)?

Answer:

Activation of Carboxylic Acid Groups: Use carbodiimide crosslinkers (e.g., EDC/NHS) in pH 6.0–7.4 buffers (e.g., MES or PBS) to convert terminal acids to NHS esters.

Reaction with Amines: Incubate activated compound with target biomolecules (1:5–1:20 molar ratio) at 4°C for 4–12 hours.

Purification: Remove unreacted reagents via dialysis (MWCO 3.5 kDa) or size-exclusion chromatography. Validate conjugation via SDS-PAGE with Coomassie staining or MALDI-TOF .

Advanced: How can SPAAC reaction efficiency between N-DBCO-N-bis(PEG2-acid) and azide-functionalized substrates be optimized in complex biological matrices (e.g., serum)?

Answer:

- Molar Ratio Optimization: Test 1:1 to 1:5 (DBCO:azide) ratios to balance reaction completion and reagent waste.

- Kinetic Monitoring: Use LC-MS or fluorescent azide probes (e.g., TAMRA-azide) to track reaction progress over 1–24 hours.

- Matrix Interference Mitigation: Pre-clear serum with size-exclusion spin columns to remove endogenous azides. Include negative controls (no DBCO) to assess non-specific binding .

Advanced: How should researchers resolve discrepancies in reported reaction kinetics of DBCO-azide cycloadditions when using N-DBCO-N-bis(PEG2-acid)?

Answer:

- Variable Isolation: Systematically test pH (6.0–8.5), temperature (4–37°C), and buffer composition (e.g., PBS vs. HEPES). PEG2 spacers may reduce steric hindrance compared to longer PEG chains, accelerating kinetics .

- Standardized Controls: Co-test with a reference DBCO compound (e.g., DBCO-PEG4-COOH) to normalize reaction conditions.

- Data Normalization: Express reaction rates as turnover numbers (moles product per mole catalyst) if trace metals influence kinetics .

Methodological: What strategies ensure the stability of N-DBCO-N-bis(PEG2-acid) during long-term storage and in aqueous reactions?

Answer:

- Storage: Aliquot and store at -20°C under inert gas (argon) to prevent hydrolysis. Desiccate lyophilized powder to avoid PEG oxidation .

- In-Use Stability: Prepare fresh solutions in degassed buffers (e.g., PBS with 1 mM EDTA). Monitor pH drift during reactions, as acidic conditions (<6.0) may protonate DBCO, reducing reactivity .

Advanced: How can N-DBCO-N-bis(PEG2-acid) be integrated into PROTAC development for targeted protein degradation studies?

Answer:

Bifunctional Linker Design: Attach DBCO to an E3 ligase ligand (e.g., thalidomide derivative) via PEG2 spacers. Use azide-functionalized target protein binders (e.g., kinase inhibitors).

SPAAC Assembly: React DBCO-PROTAC with azide-ligand (1:1 ratio, 25°C, 12 hours). Validate ternary complex formation via immunoprecipitation-Western blot.

Degradation Assay: Treat cells (e.g., HEK293) with PROTAC and quantify target protein levels via flow cytometry or immunofluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.